![molecular formula C9H4ClNS B11792643 7-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B11792643.png)
7-Chlorobenzo[b]thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that features a benzene ring fused to a thiophene ring, with a chlorine atom at the 7th position and a nitrile group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Chlorobenzo[b]thiophene-2-carbonitrile involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) under microwave irradiation at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis can be scaled up for industrial applications to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophenes, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
7-Chlorobenzo[b]thiophene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of organic semiconductors due to its electronic properties.
Biological Studies: It is investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carbonitrile: Lacks the chlorine atom at the 7th position.
3-Chlorobenzo[b]thiophene-2-carbonitrile: Chlorine atom is at the 3rd position instead of the 7th.
7-Chlorobenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group
Uniqueness
7-Chlorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C9H4ClNS |
|---|---|
Molecular Weight |
193.65 g/mol |
IUPAC Name |
7-chloro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4ClNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H |
InChI Key |
GDCTXZRYISTSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


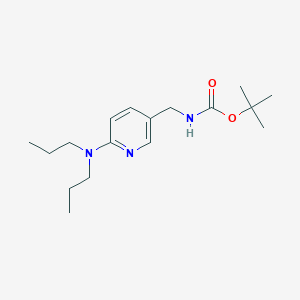
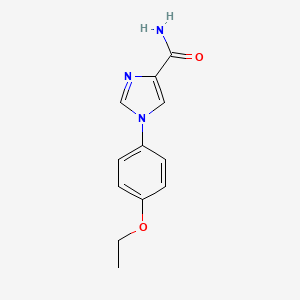
![(2-(3-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792567.png)
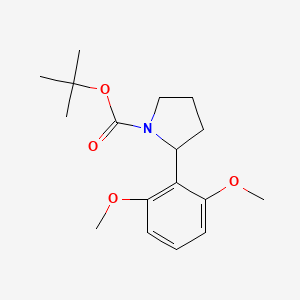

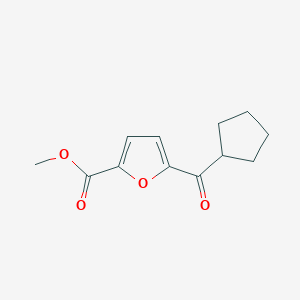

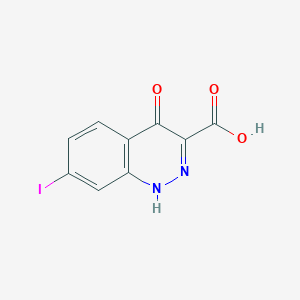


![3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B11792602.png)

![3-Methyl-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11792606.png)

